1,2-diiodoethane chemical properties and structure
1,2-diiodoethane chemical properties and structure
An In-depth Technical Guide to 1,2-Diiodoethane: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,2-Diiodoethane (C₂H₄I₂), also known as ethylene iodide, is a significant organoiodine compound with the CAS number 624-73-7.[1][2][3] It serves as a crucial reagent and intermediate in various organic synthesis applications, most notably in the preparation of powerful reducing agents like samarium(II) iodide. This document provides a comprehensive overview of its chemical and physical properties, molecular structure, synthesis, and key applications, supported by detailed experimental protocols and structural visualizations.
Chemical and Physical Properties
1,2-Diiodoethane presents as a light brown to brown or yellow crystalline solid.[4][5][6] It is a stable compound but can discolor upon exposure to light and air.[2][4][7] It is incompatible with strong bases and strong oxidizing agents.[2][4][7] The compound is soluble in methanol, ethanol, ether, benzene, and acetone, but insoluble or only slightly soluble in water.[4][5]
Quantitative Data Summary
The key physicochemical properties of 1,2-diiodoethane are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Identifiers | ||
| IUPAC Name | 1,2-Diiodoethane | [1] |
| CAS Number | 624-73-7 | [1] |
| Molecular Formula | C₂H₄I₂ | [1][4] |
| Molar Mass | 281.86 g/mol | [1][6] |
| InChI Key | GBBZLMLLFVFKJM-UHFFFAOYSA-N | [1][8] |
| SMILES | ICCI | [1][8] |
| Physical Properties | ||
| Appearance | Yellow to brown crystalline powder/crystals | [4][5] |
| Melting Point | 80 to 82 °C (353 to 355 K) | [1][4] |
| Boiling Point | ~200 °C | [4] |
| Density | 2.132 g/mL at 25 °C | [4][7] |
| Vapor Pressure | 0.349 mmHg at 25 °C | [4] |
| Refractive Index | 1.8710 | [4] |
| Solubility | ||
| Water | Insoluble | [4][5] |
| Organic Solvents | Soluble in methanol, ethanol, ether | [4][7] |
| Safety Data | ||
| Flash Point | 100.9 °C | [4] |
| Hazard Classifications | Skin Irrit. 2, Eye Irrit. 2, STOT SE 3 | [6] |
| Hazard Statements | H315, H319, H335 | [6] |
Molecular Structure and Conformational Analysis
The structure of 1,2-diiodoethane is defined by a single carbon-carbon bond with each carbon atom bonded to two hydrogen atoms and one iodine atom. Rotation around the C-C bond leads to different conformations, primarily the anti (or trans) and gauche conformers.
The anti conformer, where the two iodine atoms are positioned opposite each other (dihedral angle of 180°), possesses C₂h symmetry and a dipole moment of zero.[9][10] The gauche form has C₂ symmetry and a significant dipole moment.[9][10] In the gas phase, the anti conformer is more stable. However, in polar solvents like methanol, the energy difference between the two forms decreases because the solvent interacts more strongly with the more polar gauche conformer, stabilizing it.[9][10] In the solid crystalline state, 1,2-diiodoethane exists exclusively in the anti conformation.[11]
Caption: Conformational isomers of 1,2-diiodoethane.
Chemical Reactions and Applications
Synthesis of Samarium(II) Iodide
One of the most prevalent applications of 1,2-diiodoethane is in the synthesis of samarium(II) iodide (SmI₂), a powerful single-electron transfer reagent used extensively in organic synthesis.[1][12] The reaction involves the oxidation of samarium metal by 1,2-diiodoethane in an inert solvent like tetrahydrofuran (THF). The formation of the stable ethene molecule provides a thermodynamic driving force for this transformation.[12] A similar reaction is used to prepare ytterbium(II) iodide.[1][12]
Reaction: Sm + ICH₂CH₂I → SmI₂ + H₂C=CH₂[1]
Caption: Synthesis pathway of Samarium(II) Iodide.
Photodissociation Reactions
The photoreaction of 1,2-diiodoethane has been studied in both the gas phase and in solution.[9][10] In the gas phase, the reaction proceeds via the rupture of the first C-I bond, followed by the cleavage of the second C-I bond in the resulting haloethyl radical (C₂H₄I•).[9][10] In solution, a solvent cage effect enables an alternative, more energetically favorable pathway where the bridged C₂H₄I• radical can react with the liberated iodine atom to form a C₂H₄I-I isomer, which then decomposes into ethene and iodine (I₂).[9][10]
Experimental Protocols
Synthesis of 1,2-Diiodoethane
This protocol is based on the direct iodination of ethylene.[4][12][13]
Reaction: C₂H₄ + I₂ → C₂H₄I₂
Methodology:
-
Reaction Setup: A mixture of iodine (I₂) and ethanol is prepared in a suitable reaction vessel equipped with a gas inlet tube and a stirrer.
-
Gas Introduction: Ethylene gas (C₂H₄) is bubbled through the iodine-ethanol mixture. The reaction progress is monitored by the disappearance of the characteristic purple/brown color of the iodine.
-
Reaction Completion: The introduction of ethylene is continued until the iodine color is completely discharged, and needle-like crystals of 1,2-diiodoethane begin to form.
-
Isolation: Upon completion, the reaction mixture is filtered to collect the crude product. The crystals are washed to remove residual reactants.
-
Purification: The crude 1,2-diiodoethane is recrystallized from ethanol to yield the purified product.
Caption: General workflow for the synthesis of 1,2-diiodoethane.
Purification Protocol
This method is for the purification of commercially obtained or synthesized 1,2-diiodoethane.[7][13]
Methodology:
-
Dissolution: Dissolve the crude 1,2-diiodoethane in diethyl ether.
-
Washing: Transfer the ethereal solution to a separatory funnel and wash it with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove any free iodine.
-
Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate (MgSO₄).
-
Solvent Removal: Filter off the drying agent and evaporate the ether under reduced pressure (in vacuo).
-
Distillation: Distill the remaining residue to obtain pure 1,2-diiodoethane.
-
Storage: Store the purified product in a cool, dark place to prevent light-induced decomposition.[7][13]
Safety and Handling
1,2-Diiodoethane is classified as an irritant, causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[4][6][14]
-
Handling: Use in a well-ventilated area or outdoors.[14][15] Avoid breathing dust, fumes, or vapors.[14][15] Avoid contact with skin and eyes.[14][15]
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-impermeable gloves, and eye/face protection (eyeshields).[4][15] A dust mask (type N95 or equivalent) is recommended.
-
Storage: Store in a cool, dry place between 2-8°C.[4] The material is light and air-sensitive and should be stored accordingly, preferably under an inert atmosphere.[2][7]
-
Spills: In case of a spill, sweep up the material, avoiding dust formation, and place it in a suitable, closed container for disposal.[14] Use spark-proof tools.[14][15]
References
- 1. 1,2-Diiodoethane - Wikipedia [en.wikipedia.org]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. Ethane, 1,2-diiodo- [webbook.nist.gov]
- 4. 1,2-Diiodoethane [chembk.com]
- 5. Infinium Pharmachem Limited [infiniumpharmachem.com]
- 6. 1,2-Diiodoethane | C2H4I2 | CID 12224 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1,2-DIIODOETHANE | 624-73-7 [chemicalbook.com]
- 8. Ethane, 1,2-diiodo- (CAS 624-73-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. 1,2-Diiodoethane|Organic Synthesis Reagent [benchchem.com]
- 13. Page loading... [guidechem.com]
- 14. fishersci.com [fishersci.com]
- 15. echemi.com [echemi.com]
